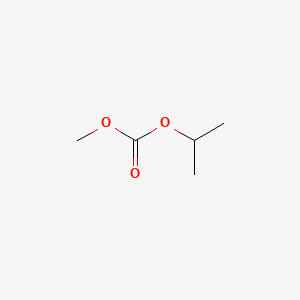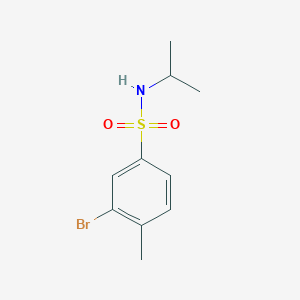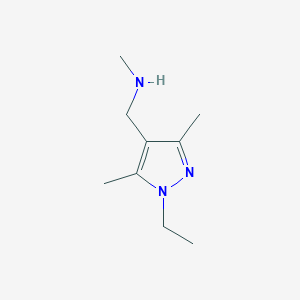
Carbonate de méthyle et d'isopropyle
Vue d'ensemble
Description
It is a clear, colorless liquid with a molecular weight of 118.13 g/mol . This compound is primarily used in organic synthesis and as a solvent in various chemical reactions.
Applications De Recherche Scientifique
Methyl isopropyl carbonate has several applications in scientific research:
Mécanisme D'action
Pharmacokinetics
Its bioavailability would depend on the route of administration and the physicochemical properties of the compound .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals might influence the action, efficacy, and stability of MIC. For instance, high temperatures might increase the rate of chemical reactions involving MIC, potentially enhancing its biological effects .
Analyse Biochimique
Biochemical Properties
Methyl isopropyl carbonate plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic compounds. This interaction is crucial for the proper functioning of enzymatic reactions and protein folding processes. Methyl isopropyl carbonate can also act as a reactant in certain esterification reactions, where it interacts with enzymes such as esterases and lipases to form esters .
Cellular Effects
Methyl isopropyl carbonate influences cellular processes by affecting cell membrane integrity and permeability. It can disrupt lipid bilayers, leading to changes in cell signaling pathways and gene expression. This compound has been shown to cause alterations in cellular metabolism, including changes in the activity of metabolic enzymes and the production of reactive oxygen species . These effects can vary depending on the concentration and exposure time of methyl isopropyl carbonate.
Molecular Mechanism
At the molecular level, methyl isopropyl carbonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl isopropyl carbonate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to methyl isopropyl carbonate can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of methyl isopropyl carbonate vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing the solubility and bioavailability of hydrophobic drugs. At high doses, methyl isopropyl carbonate can cause toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Methyl isopropyl carbonate is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by enzymes such as esterases and oxidases, which convert it into smaller, more water-soluble compounds that can be excreted from the body . This compound can also affect metabolic flux by altering the levels of key metabolites and cofactors involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, methyl isopropyl carbonate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of methyl isopropyl carbonate can influence its biological activity and toxicity.
Subcellular Localization
Methyl isopropyl carbonate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization can affect its activity and function, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct methyl isopropyl carbonate to specific organelles, where it can exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl isopropyl carbonate can be synthesized through the reaction of methyl chloroformate with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropanol attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of methyl isopropyl carbonate and hydrogen chloride as a byproduct .
Industrial Production Methods: In an industrial setting, methyl isopropyl carbonate is produced using a continuous flow reactor to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and minimize the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl isopropyl carbonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Isopropanol and carbon dioxide.
Oxidation: Carbon dioxide and water.
Substitution: Different esters and alcohols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl isopropyl carbonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl ethyl carbonate: Similar but with an ethyl group instead of an isopropyl group.
Dimethyl carbonate: Contains two methyl groups instead of one methyl and one isopropyl group.
Uniqueness: Methyl isopropyl carbonate is unique due to its specific combination of methyl and isopropyl groups, which provides distinct solvent properties and reactivity compared to other carbonates. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound in both research and industry .
Propriétés
IUPAC Name |
methyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJMMSZBQEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427384 | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51729-83-0 | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















